molecular formula C5H8F2S B6172476 (2,2-difluorocyclobutyl)methanethiol CAS No. 2731008-73-2

(2,2-difluorocyclobutyl)methanethiol

Cat. No. B6172476
CAS RN: 2731008-73-2
M. Wt: 138.2
InChI Key:
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Description

(2,2-Difluorocyclobutyl)methanethiol, also known as 2,2-difluoromethylthio-1-cyclobutane, is a sulfur-containing chemical compound with a variety of applications. It is a colorless liquid with a strong odor and is soluble in most organic solvents. The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

(2,2-Difluorocyclobutyl)methanethiol is widely used in scientific research, particularly in the fields of organic synthesis and chemical biology. The compound has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used to investigate the mechanism of action of various drugs and to study the biochemistry and physiology of various organisms.

Mechanism of Action

The mechanism of action of ((2,2-difluorocyclobutyl)methanethiolcyclobutyl)methanethiol is not fully understood. However, it is believed that the compound acts as a reagent or catalyst in a variety of organic reactions. For example, the compound can be used to catalyze the formation of carbon-carbon bonds and can also be used to activate substrates for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2,2-difluorocyclobutyl)methanethiolcyclobutyl)methanethiol are not well understood. However, the compound has been shown to have antioxidant activity and can also act as a pro-oxidant in certain circumstances. In addition, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The advantages of ((2,2-difluorocyclobutyl)methanethiolcyclobutyl)methanethiol for lab experiments include its low cost and availability, its wide range of applications, and its relatively low toxicity. However, the compound has some limitations, such as its low solubility in water and its strong odor, which can make it difficult to work with in a laboratory setting.

Future Directions

The future of ((2,2-difluorocyclobutyl)methanethiolcyclobutyl)methanethiol research is promising, as the compound has a wide range of potential applications. Further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the compound’s potential as a drug or therapeutic agent. Additional research should also be conducted to explore the compound’s potential as a reagent in organic synthesis and as a catalyst in various reactions. Finally, further research is needed to explore the compound’s potential use in the production of pharmaceuticals, agrochemicals, and other industrial products.

Synthesis Methods

The synthesis of ((2,2-difluorocyclobutyl)methanethiolcyclobutyl)methanethiol is typically carried out by the reaction of 2-chloro-1-fluoro-1-methylcyclobutane with potassium thiocyanate in the presence of a base. The reaction is conducted at room temperature and yields a white solid product. The solid can be further purified by recrystallization from ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,2-difluorocyclobutyl)methanethiol involves the reaction of 2,2-difluorocyclobutanone with sodium borohydride followed by reaction with hydrogen sulfide.", "Starting Materials": [ "2,2-difluorocyclobutanone", "sodium borohydride", "hydrogen sulfide" ], "Reaction": [ "Step 1: Dissolve 2,2-difluorocyclobutanone in anhydrous ether.", "Step 2: Add sodium borohydride to the solution and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the organic layer with ether.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.", "Step 5: Dissolve the residue in methanol.", "Step 6: Bubble hydrogen sulfide gas through the solution for 2 hours at room temperature.", "Step 7: Evaporate the solvent and purify the product by column chromatography." ] }

CAS RN

2731008-73-2

Product Name

(2,2-difluorocyclobutyl)methanethiol

Molecular Formula

C5H8F2S

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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